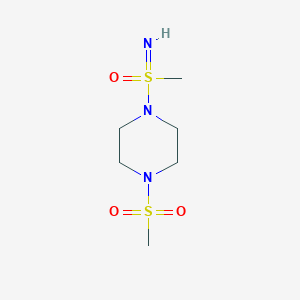
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is a chiral compound with a unique structure that includes a hydroxymethyl group, a pyrrolidinyl group, and a phenolic group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(pyrrolidin-2-yl)phenol.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, reduction reactions, and chiral resolution techniques to obtain the desired (S)-enantiomer.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Employing automated processes for chiral resolution and purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidinyl group.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions to facilitate the reaction.
Major Products
The major products formed from these reactions include:
Aldehyde Derivatives: Formed from the oxidation of the hydroxymethyl group.
Reduced Pyrrolidinyl Compounds: Resulting from the reduction of the pyrrolidinyl group.
Substituted Phenols: Produced through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signaling pathways and metabolic pathways, to achieve its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The enantiomer of the compound with different biological activities.
2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The racemic mixture containing both (S)- and ®-enantiomers.
4-(Pyrrolidin-2-yl)phenol: A structurally similar compound lacking the hydroxymethyl group.
Uniqueness
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2/c13-7-9-6-8(3-4-11(9)14)10-2-1-5-12-10/h3-4,6,10,12-14H,1-2,5,7H2/t10-/m0/s1 |
Clé InChI |
FEPGJXOYMYRFKL-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=C(C=C2)O)CO |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C=C2)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)



![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
